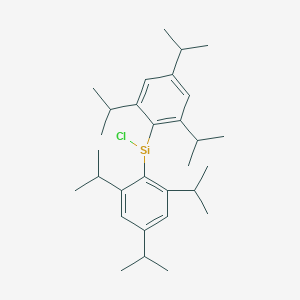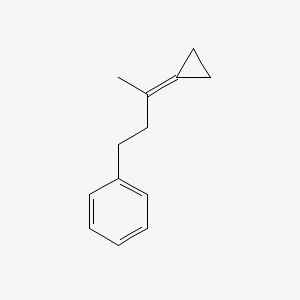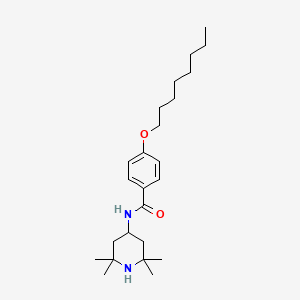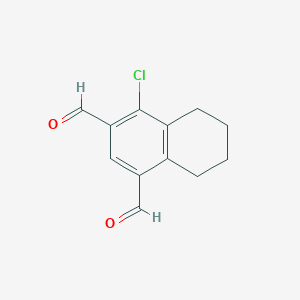
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro substituent and two aldehyde groups on a tetrahydronaphthalene backbone. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 4-chloronaphthalene in the presence of a suitable catalyst such as palladium or nickel can yield the desired tetrahydronaphthalene derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylic acid.
Reduction: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.
Substitution: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde.
科学研究应用
4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro substituent can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds:
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness: 4-Chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde is unique due to the presence of both chloro and aldehyde functional groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .
属性
| 111923-01-4 | |
分子式 |
C12H11ClO2 |
分子量 |
222.67 g/mol |
IUPAC 名称 |
4-chloro-5,6,7,8-tetrahydronaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h5-7H,1-4H2 |
InChI 键 |
BJFDRPPRJYTJJC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=CC(=C2Cl)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
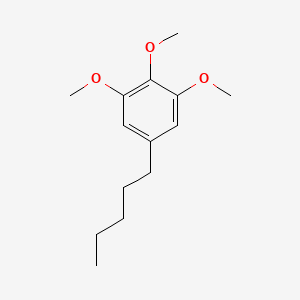


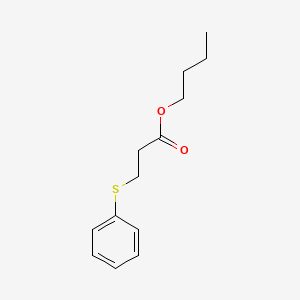
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
